molecular formula C8H9NS2 B3343498 4-(Methylthio)thiobenzamide CAS No. 53550-91-7

4-(Methylthio)thiobenzamide

Cat. No. B3343498
CAS RN: 53550-91-7
M. Wt: 183.3 g/mol
InChI Key: IDYRNDBLKJUGKW-UHFFFAOYSA-N
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Description

4-(Methylthio)thiobenzamide is a chemical compound with the linear formula C8H9N1S2 . It is a solid substance .


Molecular Structure Analysis

The molecular structure of 4-(Methylthio)thiobenzamide is represented by the formula C8H9NS2 . The InChI representation is InChI=1S/C8H9NS2/c1-11-7-4-2-6 (3-5-7)8 (9)10/h2-5H,1H3, (H2,9,10) . The Canonical SMILES representation is CSC1=CC=C (C=C1)C (=S)N .


Chemical Reactions Analysis

Specific chemical reactions involving 4-(Methylthio)thiobenzamide are not detailed in the available resources .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-(Methylthio)thiobenzamide include a molecular weight of 183.3 g/mol . The compound is a solid . Other properties such as melting point, boiling point, and density are not available in the retrieved resources .

Scientific Research Applications

Chemical Research

“4-(Methylthio)thiobenzamide” is a unique chemical compound with the linear formula C8H9N1S2 . It is available for purchase from chemical suppliers, indicating its use in various chemical research applications .

Biomedical Applications

The compound has been used in the synthesis of block copolymers (BCPs) consisting of oligo (p-phenylene ethynylene)-b-poly (polypropyl-3-methanethiol acrylate) (OPE9-b-PMTPA35 and OPE9-b-PMTPA58; the subscript represents the number of repeat unit of each block) . These BCPs can generate uniform ribbon-like micelles with different widths and lengths in a controlled manner via the self-seeding approach of living crystallization-driven self-assembly (CDSA) . Interestingly, the ribbon-like micelles with positively charged shells exhibit antibacterial activity against E. coli .

Photocatalysis Applications

The combination of methylthio-chemistry and living CDSA opens a new avenue to generate multi-functional CNSs for widespread applications from biomedicine to photocatalysis . Given the ease of modification of PMTPA-based shell and attractive opto-electronic/photocatalytic properties of π-conjugated units, this compound could be used to generate multi-functional CNSs .

Microelectronics Applications

The compound’s use in the creation of uniform π-conjugated nanostructures (CNSs) from block copolymers (BCPs) containing a crystalline π-conjugated segment with controlled dimension, morphology, and composition shows promising applications in microelectronics .

Solar Cell Applications

Thiazole-based efficient solar cells have been mentioned in the context of thiazoline derivatives , suggesting potential applications of “4-(Methylthio)thiobenzamide” in the field of solar energy.

Organic Synthesis and Asymmetric Catalysis

Thiazoline derivatives have received recent attention in organic synthesis and asymmetric catalysis as ligands . This suggests that “4-(Methylthio)thiobenzamide” could potentially be used in these areas of research.

Mechanism of Action

The mechanism of action for 4-(Methylthio)thiobenzamide is not explicitly mentioned in the available resources .

properties

IUPAC Name

4-methylsulfanylbenzenecarbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NS2/c1-11-7-4-2-6(3-5-7)8(9)10/h2-5H,1H3,(H2,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDYRNDBLKJUGKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80388252
Record name 4-(Methylthio)thiobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80388252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Methylthio)thiobenzamide

CAS RN

53550-91-7
Record name 4-(Methylthio)thiobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80388252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-Methylthiobenzonitrile (12 g) was dissolved in a solution (130 mL) of 4N hydrogen chloride in ethyl acetate. To this solution was added O,O-diethyl dithiophosphate (15 mL) and the mixture was stirred at room temperature for 22 h. To the reaction mixture was added water (100 mL), and the mixture was extracted with ethyl acetate. The insoluble material was filtered off and the filtrate was washed with saturated brine, dried and the solvent was evaporated. The residue was recrystallized from ethyl acetate to give the title compound (10 g, yield 67%).
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
130 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
O,O-diethyl dithiophosphate
Quantity
15 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
Yield
67%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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